molecular formula C15H14ClNO B5809657 3-chloro-N,4-dimethyl-N-phenylbenzamide

3-chloro-N,4-dimethyl-N-phenylbenzamide

Cat. No.: B5809657
M. Wt: 259.73 g/mol
InChI Key: WFLNRLPTLZVJQZ-UHFFFAOYSA-N
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Description

3-chloro-N,4-dimethyl-N-phenylbenzamide: is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position, and two methyl groups at the fourth position and on the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: The synthesis of 3-chloro-N,4-dimethyl-N-phenylbenzamide can be achieved through the amination of 3-chlorobenzoyl chloride with N,4-dimethylaniline. The reaction is typically carried out in the presence of a base such as triethylamine, which acts as a catalyst.

    Acylation Reaction: Another method involves the acylation of 3-chloroaniline with 4-dimethylaminobenzoyl chloride. This reaction is also facilitated by a base, often in an organic solvent like dichloromethane.

Industrial Production Methods: The industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-chloro-N,4-dimethyl-N-phenylbenzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced forms of the original compound.

Scientific Research Applications

Chemistry: 3-chloro-N,4-dimethyl-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of new drugs and as a tool for understanding biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N,4-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-chloro-N-methyl-N-phenylbenzamide: Similar structure but with only one methyl group.

    4-dimethylamino-N-phenylbenzamide: Lacks the chlorine atom.

    3-chloro-N-phenylbenzamide: Lacks the methyl groups.

Uniqueness: 3-chloro-N,4-dimethyl-N-phenylbenzamide is unique due to the combination of its chlorine atom and two methyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it distinct from other benzamide derivatives.

Properties

IUPAC Name

3-chloro-N,4-dimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11-8-9-12(10-14(11)16)15(18)17(2)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLNRLPTLZVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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